molecular formula C8H12N2O B1483888 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol CAS No. 1881113-24-1

3-cyclobutyl-1-methyl-1H-pyrazol-5-ol

Cat. No.: B1483888
CAS No.: 1881113-24-1
M. Wt: 152.19 g/mol
InChI Key: CQFSWALQTVXSDI-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by its cyclobutyl group attached to the pyrazole ring. Pyrazoles are heterocyclic aromatic organic compounds, and this particular derivative has shown potential in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclobutylamine with a suitable diketone in the presence of a base, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced pyrazole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule in biological studies

Medicine: Research has indicated that pyrazole derivatives, including this compound, may have therapeutic properties. They have been studied for their anti-inflammatory, analgesic, and antipyretic effects.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-cyclobutyl-1-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazol-5-ol

  • 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine

  • 4,4'- (Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness: 3-Cyclobutyl-1-methyl-1H-pyrazol-5-ol stands out due to its cyclobutyl group, which imparts unique chemical and physical properties compared to other pyrazole derivatives. This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-cyclobutyl-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8(11)5-7(9-10)6-3-2-4-6/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSWALQTVXSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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